molecular formula C11H13F2NO2 B8809225 (2,5-Difluoro-phenyl)-carbamic acid tert-butyl ester

(2,5-Difluoro-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8809225
M. Wt: 229.22 g/mol
InChI Key: GYGIJXBUYRDFKK-UHFFFAOYSA-N
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Patent
US09315475B2

Procedure details

Di-tert-butyl (2,5-difluorophenyl)imidodicarbonate (1.48 g, 4.49 mmol) was dissolved in DCM (15.0 mL) at rt. TFA (0.48 mL, 6.28 mmol) was added to the reaction and the contents were stirred for 1 h. LC/MS at this time shows that starting material has been consumed. The solution was then washed with saturated aqueous sodium bicarbonate. The organics were dried over MgSO4 filtered and concentrated. The crude product was purified on silica gel, eluting with 0-50% EtOAc in hexanes over 32 minutes to afford the title compound (758 mg, 2.88 mmol) as a pale yellow oil. MS (ESI): m/z=174.2 (M+H-[t-Bu]).
Name
Di-tert-butyl (2,5-difluorophenyl)imidodicarbonate
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.48 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[N:9](C(OC(C)(C)C)=O)[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C(O)(C(F)(F)F)=O>C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[NH:9][C:10](=[O:11])[O:12][C:13]([CH3:15])([CH3:14])[CH3:16]

Inputs

Step One
Name
Di-tert-butyl (2,5-difluorophenyl)imidodicarbonate
Quantity
1.48 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
the contents were stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been consumed
WASH
Type
WASH
Details
The solution was then washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel
WASH
Type
WASH
Details
eluting with 0-50% EtOAc in hexanes over 32 minutes
Duration
32 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.88 mmol
AMOUNT: MASS 758 mg
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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